molecular formula C10H15N3O2S B187734 4-Piperazin-1-ylbenzenesulfonamide CAS No. 170856-87-8

4-Piperazin-1-ylbenzenesulfonamide

Cat. No. B187734
M. Wt: 241.31 g/mol
InChI Key: UGGDHKASBRILQW-UHFFFAOYSA-N
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Description

4-Piperazin-1-ylbenzenesulfonamide is a chemical compound that has attracted significant scientific attention due to its various physical and chemical properties. It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of 4-Piperazin-1-ylbenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonamide with piperazine in water at 100°C for 24 hours .


Molecular Structure Analysis

The molecular formula of 4-Piperazin-1-ylbenzenesulfonamide is C10H15N3O2S. It is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group .


Physical And Chemical Properties Analysis

4-Piperazin-1-ylbenzenesulfonamide has a molecular weight of 241.31 g/mol . Other physical and chemical properties such as solubility, density, boiling point, and vapor pressure are not explicitly mentioned in the available literature.

Scientific Research Applications

Antimicrobial Polymers

  • Application Summary : Piperazine-based antimicrobial polymers are used in several areas including the biomedical sector, healthcare products, water purification systems, and food packaging . These polymers, with low molecular weight bioactive agents or disinfectants, help reduce the lethality rate caused by pathogenic microbes .
  • Results or Outcomes : The use of piperazine-based antimicrobial polymers is an advanced approach made by researchers to address the problems associated with small molecules that restrict their applications in a broad spectrum .

Drug Design

  • Application Summary : Piperidines, which are similar to piperazines, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced .

properties

IUPAC Name

4-piperazin-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGDHKASBRILQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358539
Record name 4-piperazin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperazin-1-ylbenzenesulfonamide

CAS RN

121278-31-7, 170856-87-8
Record name 4-piperazin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperazin-1-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Dikant, F Gáplovský, V Garaj - European Pharmaceutical Journal, 2016 - sciendo.com
Combinatorial library of novel benzenesulfonamides was docked (Schrodinger Glide) into mycobacterial car-bonic anhydrase (mtCA II) and human (hCA II) isoforms with an aim to find …
Number of citations: 4 sciendo.com

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